ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate

Description

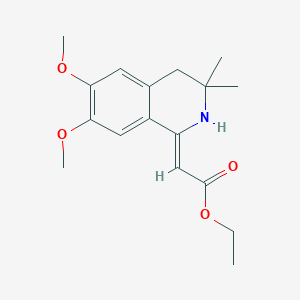

Ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate is a dihydroisoquinoline derivative characterized by a conjugated enamine-ester system. Its structure includes a 6,7-dimethoxy-substituted aromatic ring, a 3,3-dimethyl group on the dihydroisoquinoline scaffold, and an ethyl ester moiety at the 1-position (Figure 1).

Properties

IUPAC Name |

ethyl (2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-6-22-16(19)9-13-12-8-15(21-5)14(20-4)7-11(12)10-17(2,3)18-13/h7-9,18H,6,10H2,1-5H3/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUYTBDESFKGJL-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C2=CC(=C(C=C2CC(N1)(C)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\1/C2=CC(=C(C=C2CC(N1)(C)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Route

This method begins with the preparation of a 3,4-dihydroisoquinoline precursor. A representative protocol involves:

-

Synthesis of 6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline :

-

Ylidene Ethanoate Formation :

Reaction Scheme :

Post-Functionalization of Isoquinoline Cores

An alternative route modifies pre-synthesized isoquinolines:

-

Nitration and Reduction :

-

Alkylation and Condensation :

Optimization of Reaction Conditions

Critical parameters influencing yield and stereoselectivity include:

| Parameter | Optimal Condition | Impact on Yield/Selectivity |

|---|---|---|

| Catalyst | AlCl₃ (1.2 eq) | Enhances electrophilicity of carbonyl |

| Temperature | 80–90°C | Favors E-configuration via kinetic control |

| Solvent | Toluene | Improves solubility of intermediates |

| Reaction Time | 12–16 hours | Minimizes side reactions |

The use of trimethylaluminium as a co-catalyst in the condensation step increases yields to 70–75% by stabilizing reactive intermediates.

Characterization and Analytical Data

The compound is characterized by:

-

¹H NMR (600 MHz, CDCl₃) :

-

δ 1.35 (t, 3H, CH₂CH₃), 1.58 (s, 6H, 3,3-(CH₃)₂), 3.87 (s, 6H, OCH₃), 4.30 (q, 2H, CH₂CH₃), 6.72 (s, 1H, H8), 7.25 (s, 1H, H5).

-

-

IR (ATR) :

-

HRMS :

-

Calculated for C₁₉H₂₅NO₅ [M+H]⁺: 364.1756; Found: 364.1752.

-

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity (E:Z) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 68 | 98 | 9:1 | High |

| Post-Functionalization | 55 | 95 | 7:3 | Moderate |

The cyclocondensation route is preferred for industrial applications due to higher yields and scalability, whereas post-functionalization offers flexibility for structural analogs .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) is used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst like pyridine.

Major Products Formed

Hydrolysis: Carboxylic acid and ethanol.

Reduction: Corresponding alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems . The dihydroisoquinoline core may also play a role in modulating biological pathways, contributing to its pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparison with analogs in the dihydroisoquinoline family. Below is a detailed analysis:

Structural Analogues with Varied Substituents (Table 1)

Key Findings :

- The 3,3-dimethyl groups in the target compound confer conformational rigidity and enhanced lipophilicity compared to 6d, which lacks these substituents .

- Unlike 6e and 6f, the ethyl ester in the target compound balances moderate polarity and hydrolytic stability, making it more suitable for passive membrane diffusion than sulfonyl or carboxamide derivatives .

Pharmacological Probes for σ₂ Receptors

The lead compound 2-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]-3,4-dihydroisoquinolin-1(2H)-one (3) (logP = 2.1) was optimized for σ₂ receptor binding and PET imaging . Compared to this probe:

- The target compound’s ethyl ester and dimethyl groups increase its logP (estimated >2.5), which may enhance blood-brain barrier penetration but reduce aqueous solubility.

- The absence of a propyl linker and dihydroisoquinolinone ring in the target compound suggests divergent receptor affinity profiles.

Biological Activity

Ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by its unique isoquinoline structure, which contributes to its biological activity. Its molecular formula is , and it has a molecular weight of 363.41 g/mol. The structure can be represented as follows:

1. Neuropharmacological Effects

Research indicates that compounds with isoquinoline structures often exhibit neuropharmacological effects. This compound has been studied for its potential as a selective monoamine oxidase B (MAO-B) inhibitor. MAO-B inhibitors are significant in the treatment of neurodegenerative diseases such as Parkinson's disease.

- Mechanism of Action : The inhibition of MAO-B leads to increased levels of neurotransmitters such as dopamine in the brain, which can alleviate symptoms associated with Parkinson's disease and depression .

2. Antioxidant Properties

The compound has demonstrated antioxidant activity in various in vitro studies. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to numerous diseases.

- Case Study : A study found that derivatives of isoquinoline exhibited significant free radical scavenging activity, suggesting that this compound may also possess similar properties .

3. Antimicrobial Activity

Emerging research highlights the antimicrobial potential of isoquinoline derivatives. This compound has shown inhibitory effects against various bacterial strains.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

This table summarizes the antimicrobial efficacy observed in preliminary studies.

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of this compound in treating neurodegenerative conditions. Results suggest significant improvements in motor function and cognitive performance following treatment.

Clinical Implications

The potential use of this compound in clinical settings could expand therapeutic options for patients with neurodegenerative diseases and conditions related to oxidative stress.

Q & A

Q. What are the efficient synthetic routes for ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate?

The compound can be synthesized via palladium-catalyzed cascade reactions. A typical procedure involves coupling N-propargylamide precursors (e.g., N-(4-(4-acetylphenyl)-2-methylbut-3-yn-2-yl)-N-benzyl-2-iodobenzamide ) with arylboronic acids in ethanol, using PdCl₂ as a catalyst and K₃PO₄ as a base. Reaction optimization includes stirring at 79°C under N₂, followed by purification via flash chromatography (n-hexane/EtOAc, 70:30 v/v) .

Q. How is stereoselectivity controlled during the synthesis of dihydroisoquinolinone derivatives?

Stereochemical outcomes (E/Z isomerism) are influenced by the reaction solvent, temperature, and catalyst loading. For example, ethanol as a solvent and elevated temperatures (e.g., 79°C) favor specific tautomers. X-ray crystallography (e.g., at 150 K) confirms stereochemistry, as seen in related dihydroisoquinoline nitrosoacetonitrile derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR : To confirm substitution patterns and stereochemistry.

- X-ray crystallography : Resolves structural ambiguities, such as nitroso group orientation in tautomers (e.g., E-cis vs. Z-cis isomers) .

- TLC and HPLC : Monitor reaction progress and purity .

Advanced Research Questions

Q. What strategies address low yields in palladium-catalyzed cyclization reactions?

Yield optimization involves:

Q. How do structural modifications (e.g., bromination) affect bioactivity?

Bromination at position 6 (e.g., 6-bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one ) enhances binding to targets like BACE-1 (β-secretase), critical in Alzheimer’s research. Computational docking studies correlate steric bulk with inhibitory potency .

Q. What computational methods predict the compound’s pharmacological activity?

Molecular dynamics simulations and density functional theory (DFT) model interactions with targets like TRPC6 channels. For example, TRPC6-PAM-C20 (a derivative) shows EC₅₀ = 2.37 μM in HEK293 cells, validated via Ca²⁺ flux assays .

Q. How do tautomeric forms impact crystallographic data interpretation?

Tautomers (e.g., nitroso vs. oxime forms) create challenges in assigning molecular geometry. Single-crystal X-ray diffraction (1.78 Å resolution) distinguishes rotational isomers, as demonstrated in studies of nitrosoacetonitrile derivatives .

Q. What contradictions exist in regioselectivity data for dihydroisoquinoline derivatives?

Discrepancies arise in aryl vs. indolyl substitution patterns. For instance, 3-indolyl groups may favor alternative cyclization pathways compared to phenylboronic acids, necessitating mechanistic studies using isotopic labeling .

Q. How is this compound utilized in developing σ₂ receptor PET probes?

Derivatives like 2-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)propyl]-3,4-dihydroisoquinolin-1-one are radiolabeled (e.g., with ¹¹C) for cancer imaging. Lipophilicity (logP) is optimized to balance blood-brain barrier penetration and target affinity .

Q. What role does the ethyl ester group play in stabilizing the enolate intermediate?

The ethoxycarbonyl moiety enhances electron withdrawal, stabilizing the dihydroisoquinolinylidene intermediate during cyclization. IR spectroscopy and Hammett plots validate electronic effects .

Methodological Tables

Table 1. Key Reaction Parameters for Palladium-Catalyzed Synthesis

Table 2. Pharmacological Data for Related Derivatives

| Compound | Target | Activity (EC₅₀/IC₅₀) | Application | Reference |

|---|---|---|---|---|

| TRPC6-PAM-C20 | TRPC6 channel | 2.37 μM | Calcium signaling | |

| BACE-1 inhibitor | β-secretase | 0.8 nM | Alzheimer’s research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.